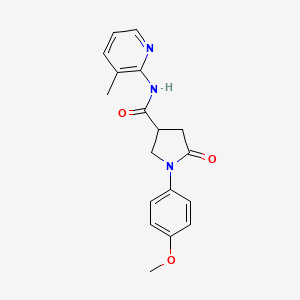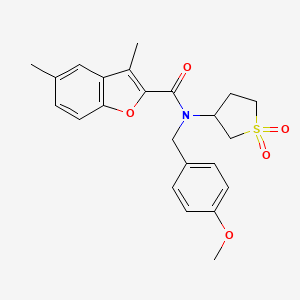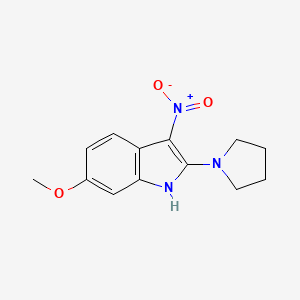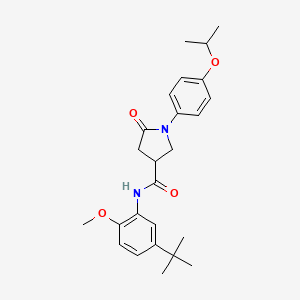![molecular formula C19H21N3O B4087721 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Descripción general
Descripción
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBBA belongs to the family of benzimidazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, viral replication, and cancer cell growth. This compound has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, including COX-2, iNOS, and MMP-9. Additionally, this compound has been demonstrated to inhibit the activity of the viral DNA polymerase by binding to the active site of the enzyme. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects in vitro and in vivo. Inflammatory cells treated with this compound have been shown to exhibit reduced production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as reduced production of ROS and NO. Additionally, this compound has been demonstrated to inhibit the replication of HSV-1 and HSV-2 in vitro. Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide possesses several advantages and limitations for lab experiments. One of the advantages of this compound is its potential therapeutic properties, which make it an attractive compound for drug development. Additionally, the synthesis method of this compound is well-established, and the compound is commercially available. However, this compound also possesses some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in in vitro assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of future research is the development of this compound-based drugs for the treatment of inflammatory diseases, viral infections, and cancer. Additionally, future research could focus on investigating the mechanism of action of this compound to gain a better understanding of its effects. Furthermore, future research could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic properties.
Aplicaciones Científicas De Investigación
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. This compound has been demonstrated to inhibit the activity of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells. Additionally, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting the viral DNA polymerase activity. Furthermore, this compound has been demonstrated to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells, by activating the caspase-dependent apoptotic pathway.
Propiedades
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-9-16(10-8-14)13-22-18-6-4-3-5-17(18)21-19(22)11-12-20-15(2)23/h3-10H,11-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBOHLXNHQUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087647.png)
![3-[({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4087655.png)

![N-(4-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4087665.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087671.png)

![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4087686.png)
![2-nitro-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4087691.png)
![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4087717.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)

![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)